4-Chloronicotinaldehyde hydrochloride
Description
Properties
IUPAC Name |
4-chloropyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCGVSMSAQHZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-08-5 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloronicotinaldehyde Hydrochloride
I have gathered substantial information on two primary synthesis pathways for 4-Chloronicotinaldehyde hydrochloride.
Pathway 1: Reduction of 4-Chloronicotinic Acid Derivatives
-
Starting Material: 4-Chloronicotinic acid is commercially available.[1] Its synthesis from 4-chloropyridine via lithiation and subsequent carboxylation is also well-documented.[2]
-
Activation: The carboxylic acid needs to be activated, typically by converting it to the more reactive acid chloride. Standard reagents for this transformation include thionyl chloride and oxalyl chloride.[3]
-
Reduction: The crucial step is the selective reduction of the acid chloride to the aldehyde. Over-reduction to the alcohol is a key challenge. Suitable reagents for this partial reduction include:
-
Alternative Two-Step Reduction/Oxidation: An alternative, though less direct, approach involves the full reduction of the carboxylic acid to (4-chloro-3-pyridyl)methanol, followed by re-oxidation to the aldehyde. A patent for the 2-chloro isomer uses NaBH₄ and boron trifluoride diethyl etherate for the initial reduction.[8] Oxidation of the resulting alcohol to the aldehyde can be achieved using various methods, such as Swern oxidation.[9]
Pathway 2: Formylation of a 4-Chloropyridine Derivative
-
Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of a pyridine ring at a position ortho to a directing group, followed by quenching with an electrophile. In this case, 4-chloropyridine could potentially be lithiated at the 3-position. However, the directing effect of the chloro group and the pyridine nitrogen can lead to regioselectivity issues.[10][11] A common formylating agent used after lithiation is N,N-dimethylformamide (DMF).[12] A patent describes a similar process for a 2-chloro-4-fluoropyridine using lithium diisopropylamide (LDA) for lithiation.[13]
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings using the Vilsmeier reagent (typically formed from POCl₃ and DMF).[14][15] While a powerful formylation method, its direct application to 4-chloropyridine might not be straightforward due to the electron-withdrawing nature of the chloro group and the pyridine ring itself, which deactivates the ring towards electrophilic substitution. The reaction generally requires electron-donating groups on the ring to proceed efficiently.
Formation of the Hydrochloride Salt
The final step involves converting the free base of 4-Chloronicotinaldehyde to its hydrochloride salt. This is typically achieved by treating a solution of the aldehyde with hydrochloric acid (either gaseous or in a suitable solvent like ether or isopropanol) and then isolating the precipitated salt.
I have enough information to construct a detailed technical guide covering these pathways. I can describe the mechanisms, provide generalized protocols, and discuss the advantages and disadvantages of each route. I will now proceed to structure and write the full technical guide.
Abstract
This compound is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most viable synthetic routes. Two principal strategies are explored: the controlled reduction of 4-chloronicotinic acid derivatives and the direct formylation of 4-chloropyridine precursors. Each pathway is critically evaluated, with detailed experimental protocols and an emphasis on the chemical logic that informs procedural choices.
Introduction: The Significance of 4-Chloronicotinaldehyde
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The targeted functionalization of this heterocycle is therefore of paramount importance. 4-Chloronicotinaldehyde, and its more stable hydrochloride salt, serves as a bifunctional intermediate. The aldehyde group provides a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the chloro-substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. This dual reactivity makes it a valuable precursor for the synthesis of complex molecular architectures.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from two main retrosynthetic disconnections, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on the practical implementation of these two core strategies.
Pathway 1: Synthesis via Reduction of 4-Chloronicotinic Acid Derivatives
This is arguably the most reliable and widely applicable approach, commencing from the readily available 4-chloronicotinic acid. The overall strategy involves the activation of the carboxylic acid, followed by a controlled reduction to the aldehyde.
Step 1: Preparation of the Starting Material, 4-Chloronicotinic Acid
While 4-chloronicotinic acid is commercially available, it can also be synthesized from 4-chloropyridine.[1] A common laboratory-scale preparation involves the directed ortho-metalation of 4-chloropyridine followed by quenching with carbon dioxide.[2]
Caption: Synthesis of 4-chloronicotinic acid via lithiation.
The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is critical to ensure regioselective deprotonation at the C-3 position, which is activated by both the adjacent pyridine nitrogen and the chloro substituent, while minimizing unwanted side reactions.[10][11]
Step 2: Activation of the Carboxylic Acid
To facilitate reduction, the relatively unreactive carboxylic acid must be converted to a more electrophilic species, most commonly the acid chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl).[3]
Experimental Protocol: Synthesis of 4-Chloronicotinoyl Chloride
-
To a stirred suspension of 4-chloronicotinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added a catalytic amount of N,N-dimethylformamide (DMF).
-
Thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature.
-
The reaction mixture is heated to reflux (typically 70-80 °C) and maintained until the evolution of gas ceases and the reaction is complete (monitored by TLC or LC-MS).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-chloronicotinoyl chloride, which is often used in the next step without further purification.
Step 3: Selective Reduction to 4-Chloronicotinaldehyde
This is the most critical step of the sequence, as over-reduction to the corresponding alcohol is a significant competing reaction. Two primary methods have proven effective for this transformation.
The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride to an aldehyde.[6] The key to success is the use of a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄), which is sufficiently active to reduce the acid chloride but not the resulting aldehyde.[7]
Experimental Protocol: Rosenmund Reduction
-
The crude 4-chloronicotinoyl chloride (1.0 eq) is dissolved in a dry, inert solvent such as toluene or xylene.
-
The Rosenmund catalyst (e.g., 5% Pd/BaSO₄, 5-10 mol%) is added to the solution. A catalyst poison (e.g., thioquinanthrene or thiourea) may also be added to further deactivate the catalyst.
-
The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at a controlled temperature (e.g., room temperature to 80 °C).
-
The reaction is monitored by GC or TLC for the disappearance of the acid chloride and the formation of the aldehyde.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 4-chloronicotinaldehyde.
An alternative to catalytic hydrogenation is the use of a bulky, less reactive hydride-donating reagent that selectively reduces the highly reactive acid chloride. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is the reagent of choice for this purpose.[4] Its steric bulk moderates its reactivity, preventing the further reduction of the initially formed aldehyde, especially when the reaction is carried out at low temperatures.[5]
Caption: Mechanism of acid chloride reduction with LiAl(OtBu)₃H.
Experimental Protocol: Hydride Reduction
-
A solution of 4-chloronicotinoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of lithium tri(t-butoxy)aluminum hydride (1.1 eq) in THF is added dropwise, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for a specified period (typically 1-3 hours) and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a suitable workup procedure, such as the addition of ethyl acetate followed by an aqueous solution of Rochelle's salt or dilute HCl.
-
The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated to afford the crude aldehyde.
Alternative Two-Step Reduction-Oxidation Sequence
An alternative, albeit longer, route involves the complete reduction of 4-chloronicotinic acid to (4-chloro-3-pyridyl)methanol, followed by re-oxidation to the aldehyde. While less atom-economical, this approach can be advantageous if the selective reduction of the acid chloride proves problematic. A patent for the synthesis of the 2-chloro isomer details a reduction using sodium borohydride and boron trifluoride diethyl etherate.[8] The subsequent oxidation of the alcohol can be achieved using a variety of mild oxidation protocols, such as the Swern or Dess-Martin periodinane oxidation, to avoid over-oxidation to the carboxylic acid.[9]
Pathway 2: Direct Formylation of 4-Chloropyridine
This pathway is conceptually more direct but can be more challenging in practice due to issues with regioselectivity and the reactivity of the pyridine ring.
Directed ortho-Metalation (DoM) and Formylation
This method relies on the deprotonation of 4-chloropyridine at the 3-position using a strong base, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[12]
Experimental Protocol: Lithiation and Formylation
-
A solution of 4-chloropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of a strong lithium amide base, such as LDA (1.1 eq), is added dropwise.
-
The mixture is stirred at low temperature for a period to allow for the formation of the lithiated intermediate.
-
Anhydrous DMF (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl), and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
A key challenge in this approach is achieving high regioselectivity. Deprotonation can potentially occur at other positions, leading to a mixture of products.[10]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using the Vilsmeier reagent, which is formed in situ from a substituted amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[14][15] However, the pyridine ring is electron-deficient, and the 4-chloro substituent further deactivates the ring towards electrophilic substitution. Therefore, the direct Vilsmeier-Haack formylation of 4-chloropyridine is generally not a viable route. This reaction is more suited for pyridines bearing electron-donating substituents.
Final Step: Formation of the Hydrochloride Salt
4-Chloronicotinaldehyde is often isolated and stored as its hydrochloride salt to improve its stability and handling characteristics.
Experimental Protocol: Hydrochloride Salt Formation
-
The purified 4-chloronicotinaldehyde is dissolved in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.
-
The solution is cooled in an ice bath.
-
A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous hydrogen chloride is slowly added with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield this compound.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Reduction of Acid Chloride (Rosenmund) | 4-Chloronicotinic Acid | Pd/BaSO₄, H₂ | High selectivity; avoids stoichiometric metal hydrides. | Requires specialized catalyst and handling of H₂ gas; catalyst poisoning can be sensitive. |
| Reduction of Acid Chloride (Hydride) | 4-Chloronicotinic Acid | LiAl(OtBu)₃H | Good yields; generally reliable. | Requires cryogenic temperatures; stoichiometric use of a pyrophoric reagent. |
| Direct Formylation (DoM) | 4-Chloropyridine | LDA, DMF | Potentially shorter route. | Regioselectivity can be poor; requires cryogenic temperatures and strictly anhydrous conditions. |
Conclusion and Recommendations
For the reliable and scalable synthesis of this compound, the pathway involving the reduction of 4-chloronicotinoyl chloride is the most robust and recommended approach. The choice between the Rosenmund reduction and the use of a hindered hydride reagent will depend on the available equipment and expertise. The reduction with lithium tri(t-butoxy)aluminum hydride is often favored in a laboratory setting for its operational simplicity, despite the need for low temperatures. The direct formylation route via lithiation, while elegant, presents significant challenges in controlling regioselectivity and may require extensive optimization. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.
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Ensuring Experimental Integrity: A Guide to the Stability and Storage of 4-Chloronicotinaldehyde Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I have frequently observed that the success of complex synthetic routes and the reliability of biological assays often hinge on the quality of the starting materials. Reagents like 4-Chloronicotinaldehyde hydrochloride, a valuable heterocyclic building block, are pivotal in the development of novel chemical entities. The pyridine scaffold is known to enhance metabolic stability and biological potency in drug candidates, making its derivatives crucial in modern medicinal chemistry.[1][2][3] However, the inherent reactivity of its aldehyde functional group presents significant challenges regarding stability and storage.[4]
This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling. Our objective is to empower researchers to maintain the integrity of this reagent, thereby ensuring the validity and reproducibility of their experimental outcomes.
Physicochemical Profile and Inherent Reactivities
This compound is a substituted pyridine derivative characterized by two key features that dictate its stability: the electrophilic aldehyde group and the electron-deficient pyridine ring, further influenced by the chloro-substituent. The aldehyde group is highly susceptible to nucleophilic attack and oxidation, representing the primary locus of degradation.[4][5] The hydrochloride salt form generally enhances water solubility but can also influence hygroscopicity and stability in solution, particularly at different pH levels.
Critical Factors Influencing Stability
The degradation of pyridine aldehydes is primarily driven by their sensitivity to atmospheric conditions.[5] Understanding these factors is the first step toward implementing effective mitigation strategies.
Atmospheric Moisture (Hygroscopicity)
Pyridine aldehydes are known to be hygroscopic, readily absorbing water from the atmosphere.[5][6] This absorbed moisture is not benign; it can lead to the reversible formation of a geminal diol (hydrate) at the aldehyde position. While this may not be a permanent degradation product, it alters the compound's effective concentration and can introduce variability in reactions. More critically, the presence of water can catalyze other, irreversible degradation pathways.
Atmospheric Oxygen (Oxidation)
The most common and detrimental degradation pathway for any aldehyde is oxidation to the corresponding carboxylic acid.[5] For 4-Chloronicotinaldehyde, this results in the formation of 4-Chloronicotinic acid. This impurity can interfere with subsequent reactions, complicate purification processes, and potentially alter biological activity in screening assays. This oxidation process can be accelerated by exposure to light and elevated temperatures.
Light (Photosensitivity)
Many aromatic aldehydes and pyridine derivatives are sensitive to light.[6][7] Photons can provide the activation energy required to initiate oxidation or promote polymerization, often indicated by a change in the material's color from white or off-white to yellow or brown.[5][7]
Temperature
Elevated temperatures increase the rate of all chemical reactions, including degradation. For this compound, this means accelerated oxidation and potentially other decomposition pathways.[7] Storing the compound at elevated temperatures will significantly shorten its shelf life.
Potential Degradation Pathways
To maintain a pure sample, it is crucial to understand the chemical transformations it may undergo. The two primary degradation pathways for 4-Chloronicotinaldehyde are oxidation and hydration.
Caption: Primary degradation pathways for 4-Chloronicotinaldehyde.
Recommended Storage and Handling Protocols
A multi-faceted approach is required to protect this compound from the degradation factors discussed above. The following protocols are based on best practices derived from safety data sheets and technical documents for similar compounds.
Long-Term Storage
The integrity of the compound is best preserved by strict control of its environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5] | To minimize the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[5][7][8] | To prevent oxidation of the aldehyde to a carboxylic acid. |
| Light | Amber glass vial or opaque container[6][7] | To protect against photosensitive degradation. |
| Moisture | Tightly sealed container, store in a desiccator[5][6] | To prevent moisture absorption, which can lead to hydration and catalysis of other reactions. |
Handling
Proper handling during experimentation is as crucial as long-term storage.
-
Inert Atmosphere Handling: Whenever possible, handle the solid material inside a glovebox or glove bag with a dry, inert atmosphere.
-
Rapid Weighing: If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation. Weigh the required amount quickly and immediately reseal the container and purge with inert gas if possible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][10]
Methodology for Stability Assessment: A Self-Validating Forced Degradation Protocol
To ensure the quality of a specific batch, particularly if it has been stored for an extended period or if degradation is suspected (e.g., color change), a forced degradation study is the definitive self-validating system.[11] This involves subjecting the compound to accelerated stress conditions to identify potential degradants and establish a stability profile.[12]
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Experimental Protocol
This protocol is designed to achieve 5-20% degradation, which is ideal for validating a stability-indicating analytical method.[12]
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Neutralize with acid before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve a sample in the solvent at each time point for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a combined UV/Vis light source.
-
-
Sampling and Analysis: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). Dilute as necessary and analyze immediately using a validated stability-indicating HPLC method.[13][14]
-
Data Evaluation:
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat (Solid) | 80°C | 72 hours |
| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B |
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily threatened by moisture, atmospheric oxygen, light, and heat. Adherence to stringent storage and handling protocols—specifically, storage at 2-8°C under an inert, dry, and dark atmosphere—is the most effective strategy to mitigate degradation. For critical applications or long-term projects, conducting a forced degradation study is a prudent, self-validating measure to confirm the purity and stability of your specific batch, thereby safeguarding the integrity of your research.
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Introduction: The Strategic Importance of Chlorinated Pyridines in Medicinal Chemistry
An In-depth Technical Guide to 4-Chloronicotinaldehyde Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[1][2] The inclusion of a chlorine atom into a molecular scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Among these, the chloropyridine framework is of particular interest due to its presence in a wide array of biologically active molecules. This compound is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[4] Its structure, featuring a reactive aldehyde group and a chlorine atom at a position susceptible to nucleophilic substitution, makes it a valuable synthon for medicinal chemists. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its applications in drug discovery and research.
Physicochemical and Structural Properties
4-Chloronicotinaldehyde, also known as 4-Chloro-3-pyridinecarboxaldehyde, is typically handled and stored as its hydrochloride salt to improve stability and ease of handling.[5] The key properties of the parent compound are summarized below.
| Property | Value | Source |
| CAS Number | 114077-82-6 | [6][7] |
| Molecular Formula | C6H4ClNO | [7][8] |
| Molecular Weight | 141.56 g/mol | [6][7][8] |
| Synonyms | 4-Chloropyridine-3-carboxaldehyde, 4-Chloro-3-formylpyridine | [6] |
| Appearance | Off-white solid (typical) | [9] |
| Storage Conditions | 2-8°C Refrigerator or under -20°C in an inert atmosphere | [7][8] |
Synthesis and Mechanistic Considerations
The synthesis of 4-Chloronicotinaldehyde is a multi-step process that leverages modern organometallic chemistry. A common and effective strategy involves the directed ortho-metalation of a suitable chloropyridine precursor, followed by formylation.
Conceptual Workflow: From Precursor to Final Product
The overall synthetic strategy involves the deprotonation of a starting chloropyridine at a specific position using a strong base, creating a potent nucleophile that can then react with an electrophilic formylating agent. This is followed by an acidic workup and conversion to the hydrochloride salt.
Detailed Experimental Protocol: Synthesis of 4-Chloronicotinaldehyde
This protocol is adapted from established procedures for the formylation of chloropyridines.[9]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
4-Chloropyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this stirred solution, add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70°C. Stir the resulting mixture for 30 minutes at -78°C to ensure complete formation of LDA.
-
Causality: LDA is a strong, non-nucleophilic base, ideal for deprotonating the pyridine ring without adding to it. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediates.
-
-
Lithiation of 4-Chloropyridine: While maintaining the temperature at -78°C, add a solution of 4-chloropyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at this temperature for 1.5 to 2 hours.
-
Causality: The chlorine atom and the ring nitrogen direct the deprotonation to the C3 position. The extended reaction time ensures complete formation of the lithiated intermediate.
-
-
Formylation: Add anhydrous DMF (2.0 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at -78°C. After the addition is complete, allow the mixture to stir for another 1.5 hours.
-
Causality: DMF serves as the electrophilic source of the formyl group. Maintaining a low temperature prevents the newly formed aldehyde from undergoing further reactions.
-
-
Workup and Quenching: Remove the cooling bath and allow the reaction to warm towards room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent in vacuo.
-
Chromatography: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield 4-Chloronicotinaldehyde as a solid.[9]
Formation of the Hydrochloride Salt
To prepare the hydrochloride salt, the purified 4-Chloronicotinaldehyde free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with cold solvent, and dried under vacuum.
Reactivity and Role in Drug Design
The synthetic utility of this compound is rooted in the reactivity of its two key functional groups: the aldehyde and the C4-chloro substituent.
-
Aldehyde Group: The aldehyde is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for the introduction of diverse side chains and functional groups.[4]
-
4-Chloro Substituent: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[10] The electron-withdrawing nature of the pyridine nitrogen atom and the aldehyde group makes the aromatic ring electron-deficient, particularly at the 2- and 4-positions.[10] This electronic property facilitates the attack of nucleophiles (e.g., amines, thiols, alcohols) at the C4 position, displacing the chloride ion. This reaction is a powerful tool for building molecular complexity.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a critical starting material for synthesizing more complex molecules. Its derivatives have been explored in various therapeutic areas.
-
Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors used in oncology. The aldehyde can be used to build side chains that interact with the hinge region of the kinase, while the 4-position allows for substitution to target the solvent-exposed region.
-
Neuroscience: A related compound, 6-chloronicotinaldehyde, was used in an enantioselective synthesis of Epibatidine, a potent analgesic alkaloid that acts on nicotinic acetylcholine receptors.[11] This highlights the utility of chloronicotinaldehydes in constructing complex, polycyclic nitrogen-containing scaffolds for neurological targets.[11]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of advanced pesticides, herbicides, and fungicides.[4]
Safety and Handling
As a reactive chemical intermediate, 4-Chloronicotinaldehyde and its hydrochloride salt must be handled with appropriate safety precautions.
| Hazard Information | Precautionary Statements |
| H302: Harmful if swallowed.[8] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6] |
| H315: Causes skin irritation.[6] | P271: Use only outdoors or in a well-ventilated area.[6] |
| H317: May cause an allergic skin reaction.[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| H319: Causes serious eye irritation.[6][8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| H335: May cause respiratory irritation.[6] |
Conclusion
This compound represents a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its value is derived from the orthogonal reactivity of its aldehyde and chloro-substituted pyridine functionalities. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this versatile intermediate for the creation of novel and complex molecular architectures. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of foundational synthons like this compound is set to increase, paving the way for future innovations in medicine and beyond.
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Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Acme Pharmatech. [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-Chloronicotinaldehyde Hydrochloride for Research and Development
This guide provides an in-depth examination of the safety protocols and handling considerations for 4-Chloronicotinaldehyde hydrochloride (CAS No. 1449008-08-5), a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research.[1] As a bifunctional molecule, possessing both a reactive aldehyde and a chlorinated pyridine ring, its unique chemical properties demand a nuanced and well-understood approach to laboratory safety. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.
Understanding the Inherent Risks: A Toxicological and Reactivity Profile
This compound's hazard profile is a composite of its constituent functional groups: the aldehyde and the chloropyridine moiety. While comprehensive toxicological data for this specific compound is limited, a review of analogous structures provides a strong basis for a precautionary approach.[2]
Toxicological Concerns:
The primary hazards associated with 4-Chloronicotinaldehyde and its hydrochloride salt are acute toxicity if ingested, inhaled, or absorbed through the skin, along with significant irritation potential.[2]
-
Respiratory and Mucous Membrane Irritation: Like many volatile aldehydes, the vapor of this compound is expected to be irritating to the respiratory tract, eyes, and mucous membranes.[2][3] Symptoms of inhalation may include coughing, shortness of breath, and inflammation.
-
Skin and Eye Irritation: Direct contact causes skin irritation and can lead to serious eye irritation or damage.[3] Prolonged exposure may lead to dermatitis.
-
Systemic Effects (Inferred): The parent compound, pyridine, is absorbed through inhalation, dermal contact, and ingestion, and can cause systemic effects including central nervous system depression (headache, dizziness, nausea), and, with chronic exposure, potential liver and kidney damage.[4][5] The presence of the chloro-substituent may modulate this toxicity.
Chemical Reactivity and Stability:
The compound's reactivity is centered on the electrophilic aldehyde carbon and the chloro-substituted pyridine ring.
-
Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack.[6] It can react vigorously with strong bases, amines, and reducing agents. It may also undergo oxidation to form the corresponding carboxylic acid or polymerize under certain conditions, especially in the presence of acid or metal catalysts.[2]
-
Chloropyridine Reactivity: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution, reacting with various nucleophiles.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5] Reactions with these can be exothermic and may generate hazardous byproducts.
-
Hydrochloride Salt Stability: The hydrochloride salt form is generally a solid with improved stability and handling properties compared to the free base, likely due to reduced volatility and susceptibility to oxidation.[8]
Key Safety and Physical Data Summary
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Chloropyridine-3-carboxaldehyde HCl | [3] |
| CAS Number | 1449008-08-5 | N/A |
| Molecular Formula | C₆H₄ClNO · HCl | [9] |
| Molecular Weight | 178.02 g/mol | N/A |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [2] |
| GHS Pictograms | Warning | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen). | [10] |
Note: Physical properties like melting point for the hydrochloride salt are not consistently reported and should be confirmed by the user with the specific batch's certificate of analysis.
The Core of Safety: Engineering and Personal Protective Controls
A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be conducted inside a certified chemical fume hood.[11] This is critical to prevent inhalation of any fine powders or vapors. The causality is clear: the hood's negative pressure environment captures fugitive emissions, protecting the operator's breathing zone.
-
Ventilation: The laboratory should be well-ventilated to ensure any vapors that might escape primary containment are rapidly diluted.
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory. In case of accidental contact, immediate and prolonged flushing is the most effective first aid measure.[12]
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the specific hazards of the compound.
| PPE Component | Specification and Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). Nitrile provides good resistance to a range of chemicals. Double-gloving is a crucial best practice; it provides a failsafe against undetected pinholes or tears in the outer glove and allows for the safe removal of the contaminated outer layer without touching the inner glove.[11] |
| Eye Protection | Tight-fitting safety goggles or a full-face shield. Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are necessary to protect against splashes and fine airborne particles. A face shield should be worn over goggles when there is a significant splash risk.[5] |
| Body Protection | Flame-retardant laboratory coat with tight-fitting cuffs. This protects the skin from accidental spills and prevents the contamination of personal clothing. Cuffs should be tucked into the inner glove to create a seal. |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. However, in the event of a large spill or failure of engineering controls, an air-purifying respirator with an organic vapor/acid gas cartridge may be necessary.[5] |
Field-Proven Experimental Workflow: Weighing and Solubilizing Protocol
This section details a step-by-step methodology, explaining the scientific reasoning behind each action to create a self-validating and safe protocol.
Objective: To accurately weigh 500 mg of this compound and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).
Pre-Protocol Safety Check:
-
Confirm the chemical fume hood has a valid certification sticker.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Verify the availability of the correct spill kit (see Section 4).
-
Don all required PPE as specified in Section 2.2.
Step-by-Step Methodology:
-
Preparation:
-
Place a clean, dry weighing paper on the analytical balance within the fume hood.
-
Tare the balance.
-
Bring the sealed container of this compound into the fume hood.
-
Causality: Performing all actions in the hood prevents the release of fine, potentially hazardous dust into the lab environment.
-
-
Weighing:
-
Slowly open the container. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean, dedicated spatula, carefully transfer an approximate amount of the solid to the weighing paper.
-
Close the main container immediately.
-
Adjust the amount of solid on the weigh paper until the balance reads 500 mg (± tolerance).
-
Causality: Keeping the stock bottle closed as much as possible minimizes the compound's exposure to atmospheric moisture and reduces the risk of a larger spill.
-
-
Transfer and Solubilization:
-
Carefully fold the weighing paper and transfer the solid into a clean, dry volumetric flask (50 mL for 0.1 M).
-
Using a small amount of the solvent (DMSO), rinse the spatula and the weighing paper into the flask to ensure a quantitative transfer.
-
Add approximately half of the required solvent volume to the flask.
-
Gently swirl the flask to dissolve the solid. Do not use heat unless the protocol specifically requires it, as this can increase vapor pressure and potential for degradation.
-
Once dissolved, add the solvent up to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Causality: A quantitative transfer is essential for experimental accuracy. Rinsing with the solvent ensures no material is lost. Preparing the solution at room temperature minimizes the generation of hazardous vapors.
-
-
Cleanup:
-
Dispose of the used weighing paper and any contaminated wipes in a designated solid hazardous waste container.
-
Clean the spatula with an appropriate solvent and wipe dry.
-
Wipe down the balance and the fume hood sash with a damp cloth or towel. Dispose of the wipe in the hazardous waste container.
-
Causality: Immediate cleanup prevents cross-contamination and accidental exposure of subsequent users of the fume hood.
-
Safe Handling Workflow Diagram
Caption: Logical workflow for safely handling 4-Chloronicotinaldehyde HCl.
Emergency Procedures: Spill and Exposure Response
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Spill Response Protocol
The response depends on the scale of the spill.
Minor Spill (Solid, <1g, contained within a fume hood):
-
Alert: Inform colleagues in the immediate area.
-
Contain: Ensure the fume hood sash is lowered.
-
PPE: Ensure you are wearing the appropriate PPE (Section 2.2).
-
Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.
-
Decontaminate: Carefully sweep the mixture into a designated hazardous waste container. Wipe the area with a cloth dampened with a 5% sodium bisulfite or sodium pyrosulfite solution to neutralize the aldehyde, followed by a water rinse.[2][4] These reagents form a water-soluble, non-volatile adduct with the aldehyde, rendering it less hazardous.
-
Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container.
Major Spill (Any amount outside of a fume hood, or >1g inside):
-
EVACUATE: Immediately alert everyone in the laboratory and evacuate the area.
-
ISOLATE: Close the laboratory doors to contain the spill.
-
NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
-
DO NOT attempt to clean up a major spill unless you are part of a trained emergency response team.
Emergency Spill Response Logic
Caption: Decision-making flowchart for spill response.
Personnel Exposure First Aid
Immediate action is critical to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
Conclusion: A Culture of Proactive Safety
The safe use of this compound in a research setting is not merely about following rules but about understanding the chemical's nature. Its dual reactivity as both an aldehyde and a chloropyridine necessitates a comprehensive safety strategy that respects its toxicological potential and chemical incompatibilities. By integrating robust engineering controls, meticulous use of personal protective equipment, and adherence to validated handling and emergency protocols, researchers can confidently utilize this valuable reagent while ensuring the highest standards of laboratory safety.
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GOV.UK. Pyridine: incident management. Available at: [Link]
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National Toxicology Program. Toxicity Studies of o-Chloropyridine. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. Available at: [Link]
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International Agency for Research on Cancer (IARC). Some chemicals that cause tumours of the urinary tract in rodents. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14046674, 4-Chloropyridine-3-carbaldehyde. Available at: [Link]
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ACS Publications. Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. Available at: [Link]
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YouTube. Nucleophilic Addition reactions. Available at: [Link]
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Chemistry LibreTexts. Nucleophilic Addition Reactions. Available at: [Link]
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PLOS ONE. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol. Available at: [Link]
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Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. Available at: [Link]
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-
BuyersGuideChem. 4-Chloronicotinaldehyde suppliers and producers. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Pyridyl-Based CDK8/19 Dual Inhibitors
Abstract
Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) have emerged as critical regulators of transcription and are compelling therapeutic targets in oncology.[1][2] As components of the Mediator complex's kinase module, they influence the expression of key genes involved in cell proliferation and survival.[3][4] The high structural homology between CDK8 and CDK19 has led to the development of dual inhibitors, which have shown promise in various cancer models.[5] This guide provides a comprehensive, field-proven methodology for the synthesis of a pyridyl-based CDK8/19 dual inhibitor scaffold, starting from the versatile building block, 4-Chloronicotinaldehyde hydrochloride. We will detail a rational, multi-step synthetic protocol, methods for structural and functional validation, and explain the causality behind key experimental choices, providing researchers with a robust framework for developing novel therapeutic agents.
Scientific Background & Rationale
The Role of the CDK8/19 Kinase Module in Transcriptional Regulation
CDK8 and its paralog CDK19 are key enzymatic components of the transcriptional Mediator complex.[5] This complex acts as a molecular bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby controlling gene expression.[3] The CDK8/19 submodule can phosphorylate various transcription factors and Mediator subunits, leading to either positive or negative regulation of gene transcription in response to cellular signals.[6] Dysregulation and overexpression of CDK8/19 have been implicated in numerous cancers, including colorectal and hematological malignancies, where they can drive oncogenic gene expression programs.[2][7]
The Case for Dual Inhibition
CDK8 and CDK19 share a high degree of sequence and structural similarity, particularly in their ATP-binding pockets. Consequently, nearly all small molecule inhibitors developed to date exhibit dual activity against both paralogs.[5] While the specific roles of each kinase can be tissue-dependent, they often have redundant or cooperative functions.[5] Therefore, dual inhibition is considered a pragmatic and potentially more effective strategy to fully abrogate the oncogenic signaling driven by the Mediator kinase module.
The Pyridine Scaffold as a Privileged Hinge-Binding Motif
The pyridine ring is a common "hinge-binding" motif in a vast number of kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, forming a critical interaction with the backbone amide NH of a key residue in the kinase hinge region—the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket. This compound serves as an ideal starting material, providing this essential pyridine core functionalized with both an aldehyde for further elaboration and a chloro-substituent that can be used for late-stage diversification via cross-coupling reactions.
Overall Synthetic & Validation Workflow
The following workflow outlines the comprehensive process from initial synthesis to final biological validation, ensuring a robust and reproducible outcome.
Caption: Overall workflow from synthesis to validation.
Experimental Protocols: Synthesis of a Representative Inhibitor
This section details a representative three-step synthesis to produce a 2-amino-4-(pyridin-4-yl)pyrimidine-based inhibitor.
Materials & Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥97% |
| 4'-methoxyacetophenone | Sigma-Aldrich | 99% |
| Guanidine hydrochloride | Sigma-Aldrich | ≥99% |
| (4-methoxyphenyl)boronic acid | Combi-Blocks | >98% |
| Pd(dppf)Cl₂·CH₂Cl₂ | Strem Chemicals | 98% |
| Sodium Carbonate (Na₂CO₃) | Fisher Scientific | Anhydrous, ≥99.5% |
| Sodium Hydroxide (NaOH) | Fisher Scientific | Pellets, ≥97% |
| Ethanol (EtOH) | Decon Labs | 200 Proof |
| Dioxane | Acros Organics | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Hexanes | Fisher Scientific | ACS Grade |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm |
Safety Precaution: All reactions should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate (I)
Rationale: This reaction forms the α,β-unsaturated carbonyl system (a chalcone) required for the subsequent cyclization. An aqueous sodium hydroxide solution is used as the base to deprotonate the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde. Ethanol serves as a co-solvent to ensure miscibility.
Protocol:
-
To a 100 mL round-bottom flask, add this compound (1.78 g, 10.0 mmol) and 4'-methoxyacetophenone (1.50 g, 10.0 mmol).
-
Dissolve the solids in ethanol (30 mL).
-
While stirring at room temperature, add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL) dropwise over 15 minutes. A yellow precipitate will form.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase until the starting materials are consumed.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol (10 mL).
-
Dry the solid under high vacuum to yield (E)-1-(4-methoxyphenyl)-3-(4-chloropyridin-3-yl)prop-2-en-1-one (Intermediate I) as a yellow powder. The product is typically of sufficient purity for the next step.
-
Expected Yield: ~85-95%.
-
Step 2: Pyrimidine Ring Formation via Cyclization (Intermediate II)
Rationale: This is a classic cyclocondensation reaction. Guanidine, a highly basic and nucleophilic reagent, attacks the chalcone intermediate to form the thermodynamically stable six-membered pyrimidine ring. Sodium ethoxide is used as a strong base to facilitate the reaction.[8]
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.43 g, 15.0 mmol) and sodium ethoxide (1.02 g, 15.0 mmol) to absolute ethanol (50 mL).
-
Stir the mixture at room temperature for 30 minutes to form free guanidine base.
-
Add Intermediate I (2.74 g, 10.0 mmol) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12 hours.
-
Monitor the reaction by TLC (4:1 Hexanes:EtOAc).
-
After completion, cool the mixture to room temperature and reduce the solvent volume to ~15 mL under reduced pressure.
-
Pour the concentrated mixture into 150 mL of cold water. A pale-yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash with water (3 x 30 mL), and dry under vacuum to yield 4-(4-chloropyridin-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine (Intermediate II) .
-
Expected Yield: ~70-80%.
-
Step 3: Suzuki Cross-Coupling for Final Product (CDK8/19-IN-01)
Rationale: The Suzuki coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[9] In this step, the chlorine atom on the pyridine ring is replaced with a new aryl group (from the boronic acid). This is a critical diversification step to explore the structure-activity relationship (SAR) and improve inhibitor potency and selectivity.[10] Pd(dppf)Cl₂ is an effective catalyst, and Na₂CO₃ is the base required for the catalytic cycle.
Protocol:
-
To a 50 mL Schlenk flask, add Intermediate II (313 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor by LC-MS for the disappearance of starting material and the appearance of the product mass.
-
After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-5% methanol in dichloromethane to afford the final product, CDK8/19-IN-01 .
-
Expected Yield: ~60-75%.
-
Characterization & Validation
Structural and Purity Analysis
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
| Analysis | Technique | Expected Result for CDK8/19-IN-01 |
| Identity | ¹H NMR | Peaks corresponding to all aromatic protons with correct splitting and integration. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. | |
| LC-MS | Correct mass-to-charge ratio [M+H]⁺ observed. | |
| Purity | HPLC | >95% purity as determined by peak area at a specified wavelength (e.g., 254 nm). |
| Confirmation | HRMS | High-Resolution Mass Spectrometry to confirm the elemental composition. |
Biochemical Validation: In Vitro Kinase Inhibition Assay
Rationale: To confirm that the synthesized compound inhibits the target kinases, a direct enzymatic assay is essential. This protocol describes a common method using a recombinant kinase, a substrate, and ATP, where inhibition is measured by the reduction in substrate phosphorylation.[11]
Protocol:
-
Use a commercial CDK8/CycC or CDK19/CycC kinase assay kit (e.g., from Promega, SignalChem). These assays often rely on luminescence (ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Prepare a 10 mM stock solution of CDK8/19-IN-01 in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution of the inhibitor in assay buffer. The final concentration in the well should range from approximately 10 µM to 0.5 nM.
-
In a 384-well plate, add the recombinant CDK8/CycC or CDK19/CycC enzyme to each well containing the diluted inhibitor or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Allow the reaction to proceed for 60 minutes at 30 °C.
-
Stop the reaction and measure the signal (e.g., luminescence) according to the manufacturer's protocol.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
| Compound | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) |
| CDK8/19-IN-01 | Hypothetical: 5.5 | Hypothetical: 8.2 |
| Senexin B (Control) | 12 | 20 |
Signaling Pathway Context
The synthesized inhibitor is designed to block the kinase activity of the CDK8/19 module, preventing the phosphorylation of its downstream targets and thereby altering the transcriptional output of oncogenic pathways.
Caption: Inhibition of the CDK8/19 kinase module.
References
-
Pelish, H. E., et al. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Oxford Academic. Available at: [Link]
-
Clarke, M., et al. (2025). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv. Available at: [Link]
-
Fujimoto, J., et al. (2017). Studies of CDK 8/19 inhibitors: Discovery of novel and selective CDK8/19 dual inhibitors and elimination of their CYP3A4 time-dependent inhibition potential. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Donner, A. J., et al. (2022). Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. PNAS. Available at: [Link]
-
Fujimoto, J., et al. (2017). Discovery of Novel and Selective CDK8/19 Dual Inhibitors and Elimination of Their CYP3A4 Time-Dependent Inhibition Potential. PubMed. Available at: [Link]
-
Ono, K., et al. (2017). Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives. PubMed. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Dana-Farber Cancer Institute. (2021). Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. Innovations. Available at: [Link]
-
Porter, D. C., et al. (2019). Identifying Cancers Impacted by CDK8/19. PubMed. Available at: [Link]
-
Kantevari, S., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]
-
El-Adl, K., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. Available at: [Link]
-
Chen, Y., et al. (2023). Chemical structures of CDK8/19 inhibitors. ResearchGate. Available at: [Link]
-
Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers in Pharmacology. Available at: [Link]
-
The Institute of Cancer Research. (2015). Scientists raise warning over drugs targeting key cancer mechanism. ICR. Available at: [Link]
-
Fischer, P. M., et al. (2003). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, P., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Wilson, S. C., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. Identifying Cancers Impacted by CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of CDK 8/19 inhibitors: Discovery of novel and selective CDK8/19 dual inhibitors and elimination of their CYP3A4 time-dependent inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: The Strategic Use of 4-Chloronicotinaldehyde Hydrochloride in the Synthesis of Nicotinic Acetylcholine Receptor Ligands
Introduction: The Significance of Nicotinic Acetylcholine Receptors (nAChRs) and the Role of Synthetic Precursors
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit compositions give rise to a range of receptor subtypes, each with distinct pharmacological profiles and physiological roles. This diversity makes nAChRs compelling targets for therapeutic intervention in a wide array of pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1] The development of subtype-selective nAChR ligands is therefore a significant goal in medicinal chemistry, offering the potential for targeted therapies with improved efficacy and reduced side effects.
The pyridine ring is a core structural motif in many potent nAChR ligands, including the natural alkaloid nicotine. Consequently, functionalized pyridine derivatives are invaluable building blocks for the synthesis of novel nAChR modulators. Among these, 4-Chloronicotinaldehyde hydrochloride stands out as a versatile and strategic precursor. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the chlorine atom at the 4-position offers a site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of further molecular diversity. This application note provides a detailed guide to the application of this compound in the synthesis of nAChR ligands, with a focus on a practical, multi-step synthesis of a conformationally restricted nicotine analogue.
Core Principles: The Chemistry of 4-Chloronicotinaldehyde in Ligand Synthesis
The utility of this compound in the synthesis of complex heterocyclic systems stems from the orthogonal reactivity of its two key functional groups: the aldehyde and the chloro-substituent.
-
The Aldehyde Group: This electrophilic center is readily susceptible to nucleophilic attack, making it an ideal anchor point for constructing larger molecular scaffolds. Key reactions involving the aldehyde group include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form substituted aminomethylpyridines. This is a cornerstone reaction for introducing amine-containing side chains, which are crucial for interacting with the nAChR binding site.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds, allowing for the extension of carbon chains and the introduction of various substituents.
-
Cyclocondensation Reactions: Participation in multi-component reactions to form fused heterocyclic ring systems.
-
-
The 4-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of functional groups that can fine-tune the pharmacological properties of the final ligand.
Experimental Protocol: Multi-step Synthesis of a Conformationally Restricted Nicotine Analogue
This section details a representative multi-step synthesis starting from 4-Chloronicotinaldehyde, adapted from the work of Zhai and co-workers, to produce a novel, conformationally restricted nicotine derivative. This protocol illustrates the strategic protection and sequential reaction of the aldehyde and chloro- functionalities.
Overall Synthetic Workflow
The synthesis proceeds through three main stages:
-
Protection of the aldehyde group to prevent its interference in the subsequent nucleophilic substitution step.
-
Substitution of the chlorine atom to introduce an allyl ether moiety.
-
Deprotection of the aldehyde and a final intramolecular cycloaddition to form the polycyclic nicotine analogue.
Caption: Synthetic workflow for a nicotine analogue.
Materials and Reagents
-
This compound
-
1,2-Ethanediol
-
p-Toluenesulfonic acid (TsOH)
-
Allyl alcohol
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Oxalic acid
-
Sarcosine (N-methylglycine)
-
Toluene
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Procedure
Step 1: Protection of the Aldehyde Group
-
To a solution of 4-chloronicotinaldehyde (1 equivalent) in toluene, add 1,2-ethanediol (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 equivalents).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the protected aldehyde as a dioxolane derivative. This intermediate can often be used in the next step without further purification.
-
Expert Insight: The use of a Dean-Stark trap is crucial for driving the equilibrium of this reversible acetal formation reaction towards the product by removing water as it is formed.
Step 2: Nucleophilic Substitution of the Chlorine Atom
-
To a solution of allyl alcohol (1.2 equivalents) in anhydrous DMF, carefully add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of the protected aldehyde from Step 1 (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure allyl ether derivative 90 .
-
Expert Insight: Anhydrous conditions are critical in this step to prevent the quenching of the strong base, sodium hydride. The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction.
Step 3: Deprotection and Intramolecular Cycloaddition
-
Dissolve the allyl ether 90 (1 equivalent) in a mixture of acetone and water.
-
Add oxalic acid (2 equivalents) and stir the mixture at room temperature. The use of oxalic acid is reported to result in a cleaner reaction product compared to other protic acids.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the deprotected aldehyde 91 .
-
To a solution of the aldehyde 91 (1 equivalent) in toluene, add sarcosine (1.2 equivalents).
-
Reflux the mixture, and monitor the formation of the final product by TLC. This step involves a thermally-promoted, metal-free intramolecular [3+2] cycloaddition.
-
Upon completion, cool the reaction mixture and purify directly by silica gel column chromatography to yield the final conformationally restricted nicotine analogue 17 . A 72% yield for this final step has been reported.
-
Expert Insight: The intramolecular [3+2] cycloaddition is a powerful ring-forming reaction. In this case, sarcosine reacts with the aldehyde to form an azomethine ylide in situ, which then undergoes cycloaddition with the tethered alkene (the allyl group).
Data Summary and Expected Outcomes
While the original report on this specific synthetic route did not include biological data, the resulting molecule belongs to a class of compounds designed to mimic the bioactive conformation of nicotine at nAChRs. The binding affinity and functional activity of such analogues would typically be evaluated using radioligand binding assays and electrophysiological techniques. For structurally related nAChR ligands, binding affinities (Ki values) can range from nanomolar to micromolar concentrations, depending on the receptor subtype.
Table 1: Representative Biological Data for High-Affinity nAChR Ligands
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |
| Nicotine | α4β2 | 1-10 |
| Epibatidine | α4β2 | <0.1 |
| Varenicline | α4β2 | ~0.1 |
| Analogue 7e | α4β2 | 0.04[1] |
| Analogue 8c | α4β2 | 0.063[1] |
Data for analogues 7e and 8c are for deschloroepibatidine derivatives and are provided for context on the high affinities achievable for synthetic ligands at the α4β2 nAChR subtype.[1]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization.
-
Reaction Monitoring: Each step should be carefully monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material and to identify the formation of any byproducts. This allows for real-time assessment of the reaction's progress and informs decisions on reaction workup and purification.
-
Spectroscopic Characterization: The structure and purity of each intermediate and the final product must be confirmed by standard spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
-
Chromatographic Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
By adhering to these validation steps, researchers can ensure the identity and quality of the synthesized compounds, which is a prerequisite for obtaining reliable biological data.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel nicotinic acetylcholine receptor ligands. Its orthogonal functional groups allow for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The detailed protocol for the synthesis of a conformationally restricted nicotine analogue serves as a practical example of how this precursor can be strategically employed in a multi-step synthetic campaign. By combining rational design with rigorous synthetic execution and thorough characterization, researchers can leverage the chemical potential of this compound to develop novel chemical probes and potential therapeutic agents targeting the nicotinic acetylcholine receptor family.
References
-
Carroll, F. I., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(15), 6498–6508. Available at: [Link]
-
Zhai, H., et al. (2006). Synthesis of Conformationally Restricted Nicotine Analogues. In Progress in Heterocyclic Chemistry (Vol. 18, pp. 1-28). Elsevier. Available at: [Link]
Sources
Application Notes and Protocols for the Oxidation of 4-Chloronicotinaldehyde Hydrochloride to 4-Chloronicotinic Acid
Introduction: The Significance of 4-Chloronicotinic Acid in Medicinal Chemistry
4-Chloronicotinic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and agrochemicals.[1][2] Its pyridine core, substituted with both a carboxylic acid and a chlorine atom, provides a versatile scaffold for medicinal chemists to elaborate upon, leading to the development of novel therapeutic agents.[2] The chlorine atom at the 4-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups, while the carboxylic acid moiety offers a handle for amide bond formation and other key synthetic transformations. Given its importance, a robust and reliable protocol for the synthesis of 4-chloronicotinic acid is of paramount importance to researchers in drug discovery and development. This document provides a detailed, field-proven protocol for the oxidation of the readily available starting material, 4-chloronicotinaldehyde hydrochloride, to 4-chloronicotinic acid, with a focus on the underlying chemical principles and practical experimental considerations.
Chemical Transformation and Mechanistic Rationale: The Pinnick Oxidation
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3] While several oxidizing agents can achieve this, the Pinnick oxidation stands out for its mild reaction conditions, high functional group tolerance, and suitability for sensitive substrates, including heteroaromatic aldehydes.[4][5][6] This makes it the method of choice for the oxidation of 4-chloronicotinaldehyde.
The key reagent in the Pinnick oxidation is sodium chlorite (NaClO₂), which, under mildly acidic conditions, generates the active oxidant, chlorous acid (HClO₂).[4][6] The reaction is typically buffered to maintain a pH of around 4-5, which is crucial for both the formation of chlorous acid and the stability of the product.
The mechanism of the Pinnick oxidation can be summarized in the following key steps:[4][6][7]
-
Formation of the Active Oxidant: In the presence of a mild acid (provided in this protocol by a phosphate buffer), sodium chlorite is protonated to form chlorous acid (HClO₂).
-
Nucleophilic Addition: The aldehyde carbonyl is activated by protonation, followed by nucleophilic attack of the chlorite ion to form a key intermediate, a hydroxyallyl chlorite.
-
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, where the aldehyde proton is transferred to one of the oxygen atoms of the chlorite moiety, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).
-
Scavenging of Hypochlorous Acid: A crucial aspect of the Pinnick oxidation is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct.[4][5] HOCl can otherwise lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with the starting aldehyde.[7]
The hydrochloride salt of the starting material, 4-chloronicotinaldehyde, necessitates the use of a buffer system to neutralize the liberated HCl and maintain the optimal pH for the reaction. A sodium phosphate buffer is an excellent choice for this purpose.
Visualizing the Pinnick Oxidation Mechanism
Caption: The Pinnick oxidation mechanism for converting 4-chloronicotinaldehyde to 4-chloronicotinic acid.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating in-process checks and detailed analytical procedures to ensure the successful synthesis and purification of high-quality 4-chloronicotinic acid.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store in a cool, dry place. |
| Sodium chlorite (NaClO₂) | Technical grade (80%) | Commercial Source | Caution: Strong oxidizer. Handle with care.[8][9][10] |
| Sodium dihydrogen phosphate (NaH₂PO₄) | ACS reagent grade | Commercial Source | Used as a buffer. |
| 2-Methyl-2-butene | ≥99% | Commercial Source | Used as a scavenger. |
| tert-Butanol | ACS reagent grade | Commercial Source | Solvent. |
| Dichloromethane (DCM) | ACS reagent grade | Commercial Source | Extraction solvent. |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS reagent grade | Commercial Source | Drying agent. |
| Hydrochloric acid (HCl), concentrated | ACS reagent grade | Commercial Source | For acidification. |
| Deionized water | High purity | In-house |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Magnetic stir plate
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup and Neutralization:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tert-butanol and deionized water (2:1 v/v).
-
Add sodium dihydrogen phosphate (2.5 eq) to the solution to act as a buffer. Stir until all solids are dissolved. The buffer will neutralize the hydrochloride salt and maintain the appropriate pH for the reaction.[5][11]
-
-
Preparation of the Oxidant Solution:
-
In a separate beaker, prepare a solution of sodium chlorite (1.5 eq, 80% technical grade) in deionized water.
-
Causality: Using a slight excess of sodium chlorite ensures complete conversion of the aldehyde. The solution should be prepared fresh before use.
-
-
Addition of the Scavenger:
-
Oxidation Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the sodium chlorite solution dropwise via an addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Causality: The slow, controlled addition of the oxidant at a low temperature helps to manage the exothermicity of the reaction and minimize potential side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of dichloromethane and methanol (e.g., 9:1). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot at the baseline indicate the completion of the reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.
-
Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the 4-chloronicotinic acid product.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloronicotinic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.
-
Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation and Characterization
Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Aldehyde:NaClO₂:Scavenger:Buffer) | 1 : 1.5 : 3.0 : 2.5 | Ensures complete reaction and minimizes side products. |
| Solvent System | tert-Butanol/Water (2:1 v/v) | Provides good solubility for both organic and inorganic reagents. |
| Reaction Temperature | 0 °C to Room Temperature | Controls the reaction rate and prevents decomposition of reagents and products. |
| Reaction Time | 2-4 hours | Sufficient time for complete conversion as monitored by TLC. |
| pH | Buffered at ~4-5 | Optimal for the formation of chlorous acid and stability of the product. |
| Work-up Quenching Agent | Saturated Sodium Sulfite | Safely neutralizes any excess oxidant. |
| Purification Method | Recrystallization | Effective for obtaining high-purity crystalline product. |
Expected Yield and Purity
-
Yield: 85-95%
-
Purity: >98% (as determined by HPLC and NMR)
Analytical Characterization of 4-Chloronicotinic Acid
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected signals for 4-chloronicotinic acid in DMSO-d₆ are: a broad singlet for the carboxylic acid proton, and distinct signals for the three aromatic protons on the pyridine ring.[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹) and the C=O stretch of the carbonyl group (a strong peak around 1700 cm⁻¹).[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid) can be used.[14] The product should appear as a single major peak.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (157.55 g/mol ).[1]
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis and purification of 4-chloronicotinic acid.
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium chlorite: This is a strong oxidizing agent and can be corrosive.[8][9][10] Avoid contact with skin and eyes. Do not mix with acids or combustible materials.[9][10] Handle with care to prevent the formation of dust.[10]
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All extractions and evaporations should be performed in a chemical fume hood.
-
Concentrated Hydrochloric Acid: This is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the oxidation of this compound to 4-chloronicotinic acid using the Pinnick oxidation. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably and safely synthesize this valuable building block for drug discovery and development. The inclusion of in-process controls and thorough analytical characterization ensures the production of high-purity material, fulfilling the requirements of a self-validating synthetic protocol.
References
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NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]
- Nelson, D. A., & Dougl, A. (n.d.).
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
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Grokipedia. Pinnick oxidation. [Link]
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Wikipedia. Pinnick oxidation. [Link]
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S. V. Eswaran. (2005). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]
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International Dioxcide. (n.d.). Step-by-Step Sodium Chlorite Safety Procedures. [Link]
- Journal of Molecular Catalysis A: Chemical. (2004). Chlorination and oxidation of some aldehydes by H2O2 and diphenic acid · CuCl2 complex. ScienceDirect.
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ResearchGate. (2015). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. [Link]
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iChemical. 4-Chloronicotinic acid, CAS No. 10177-29-4. [Link]
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Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
- Google Patents. (n.d.). Process for producing chloronicotinic acid compounds.
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OxyChem. (n.d.). Sodium Chlorite Health & Safety. [Link]
-
Scribd. (n.d.). Chemists' Guide: Aldehyde Oxidation | PDF. [Link]
-
Royal Society Open Science. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. The Royal Society Publishing. [Link]
-
PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
-
Organic Chemistry Portal. Potassium Permanganate. [Link]
-
YouTube. (2023). Sodium Chlorite Safety Training Video. [Link]
- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.
-
University of Rochester. (n.d.). OXIDATIONS 5 Oxidations. [Link]
- TSI Journals. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. Trade Science Inc.
-
ChemRxiv. (n.d.). Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. [Link]
- IOSR Journal of Applied Chemistry. (2017). Oxidation ofPropionaldehyde by Potassium Permanganate in Micellar Medium: A Kinetic Study. IOSR Journals.
-
National Institutes of Health. (n.d.). Scalable Flow Electrochemical Alcohol Oxidation: Maintaining High Stereochemical Fidelity in the Synthesis of Levetiracetam. [Link]
-
YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
ChemBK. 4-chloronicotinic acid. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. [Link]
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The Strategic Deployment of 4-Chloronicotinaldehyde Hydrochloride in Modern Heterocyclic Synthesis
Introduction: A Versatile Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacophore design. Its presence in numerous FDA-approved drugs underscores its importance. 4-Chloronicotinaldehyde hydrochloride emerges as a particularly valuable and versatile starting material for the construction of complex heterocyclic systems. This application note delves into the strategic use of this reagent, moving beyond simple procedural lists to explain the underlying chemical logic and providing robust, self-validating protocols for the synthesis of key heterocyclic cores, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines.
The utility of 4-Chloronicotinaldehyde lies in its bifunctional nature. The aldehyde group at the 3-position is a prime site for condensation and cycloaddition reactions, acting as an electrophilic trigger for ring formation. Simultaneously, the chlorine atom at the 4-position provides a latent site for subsequent nucleophilic substitution or cross-coupling reactions, allowing for late-stage functionalization and library generation—a critical advantage in drug discovery programs. The hydrochloride salt form enhances stability and simplifies handling, ensuring reproducibility in synthetic protocols.
Application I: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives showing promise as kinase inhibitors and other therapeutic agents. The synthesis from 4-chloronicotinaldehyde provides a direct and efficient entry into this important class of compounds.
Causality and Mechanistic Rationale
The synthesis hinges on a classical condensation-cyclization sequence. The reaction is initiated by the nucleophilic attack of a hydrazine derivative on the electrophilic aldehyde carbon of 4-chloronicotinaldehyde. This forms a hydrazone intermediate. The subsequent and crucial step is an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazone onto the C4 carbon of the pyridine ring. The chloro group at this position acts as an excellent leaving group, facilitating the ring-closing step to form the fused pyrazole ring. This annulation strategy is efficient and regioselective, driven by the inherent electronic properties of the substituted pyridine ring.[1]
Visualizing the Reaction Mechanism
Caption: Mechanism for Pyrazolo[3,4-b]pyridine Synthesis.
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from established methodologies for the synthesis of pyrazolopyridines from chloropyridine aldehydes.[1]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
Sodium bicarbonate (Saturated aq. solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol (20 mL per gram of starting material) to the flask. Stir the suspension.
-
Base Addition: Carefully add triethylamine (1.1 eq) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free aldehyde. Stir for 10 minutes at room temperature. A slight color change may be observed.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford the pure 4-chloro-1H-pyrazolo[3,4-b]pyridine.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new aromatic and N-H signals in the NMR spectrum are key indicators of successful synthesis.
Application II: Synthesis of Thieno[2,3-b]pyridines via a Modified Gewald Approach
Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activities, including acting as kinase inhibitors and cytoprotective agents.[2] A highly effective method for their synthesis is the Gewald reaction, a multi-component reaction that constructs the thiophene ring in a single pot.[3] While the classical Gewald reaction starts with a ketone, the principle can be adapted to start from an aldehyde like 4-chloronicotinaldehyde.
Causality and Mechanistic Rationale
This synthesis is a two-stage process that can often be performed in one pot.[4][5]
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between 4-chloronicotinaldehyde and an active methylene nitrile, such as malononitrile or ethyl cyanoacetate.[6] This step is rapid and creates a highly electrophilic α,β-unsaturated nitrile intermediate. The choice of base (e.g., piperidine, morpholine) is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.
-
Thiophene Ring Formation: Elemental sulfur is added to the reaction. The base used in the first step (or an additional, stronger base like triethylamine) facilitates the formation of a sulfur nucleophile which undergoes a Michael addition to the β-carbon of the unsaturated intermediate. The resulting adduct then undergoes intramolecular cyclization via attack on the nitrile carbon, followed by tautomerization to yield the stable, aromatic 2-aminothieno[2,3-b]pyridine product.[4][5]
Visualizing the Experimental Workflow
Caption: One-Pot Workflow for Thieno[2,3-b]pyridine Synthesis.
Protocol 2: One-Pot Synthesis of 2-Amino-4-chloro-3-cyanothieno[2,3-b]pyridine
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Ethanol (absolute)
-
Piperidine
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend this compound (1.0 eq) in absolute ethanol (50 mL).
-
Neutralization: Add TEA (1.1 eq) to the suspension and stir for 10 minutes at room temperature.
-
Knoevenagel Condensation: Add malononitrile (1.05 eq) followed by a catalytic amount of piperidine (0.1 eq). Stir the mixture at room temperature for 1 hour. The formation of the intermediate can be monitored by TLC.
-
Gewald Reaction: To the same flask, add elemental sulfur (1.1 eq) and an additional portion of TEA (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. A color change to deep red or brown is usually observed. Monitor by TLC until the intermediate is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (2 x 15 mL) to remove salts and unreacted starting materials.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/DMF mixture to yield the final product as a crystalline solid.
Self-Validation: Characterize the product using IR, NMR, and mass spectrometry. Key IR stretches for the amino (-NH₂) and cyano (-C≡N) groups should be present. The ¹H NMR will confirm the aromatic protons of the fused ring system and the broad singlet for the amino protons.
Data Summary
The following table summarizes the synthetic applications discussed, providing a quick reference for researchers.
| Target Heterocycle | Key Reagents | Reaction Type | Typical Conditions |
| Pyrazolo[3,4-b]pyridine | Hydrazine Hydrate, Triethylamine | Condensation / Intramolecular SNAr | Ethanol, Reflux, 4-6 h |
| Thieno[2,3-b]pyridine | Malononitrile, Elemental Sulfur, Piperidine, TEA | Knoevenagel / Gewald Annulation | Ethanol, RT then Reflux, 2-4 h |
Conclusion
This compound is a powerful and cost-effective building block for constructing medicinally relevant fused pyridine heterocycles. Its dual reactivity allows for the efficient assembly of complex scaffolds like pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines through well-understood, robust, and scalable reaction pathways. The protocols described herein are designed to be self-validating and provide a strong foundation for further exploration and derivatization in drug discovery and development programs. The strategic chlorine handle at the 4-position remains available for subsequent diversification, making this starting material an invaluable tool for creating focused chemical libraries.
References
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Shivaji College, University of Delhi. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(3), 563. Available at: [Link]
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1868. Available at: [Link]
- Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 53(8), 119-125.
-
de S. Jayram, R., & da Silva, A. B. F. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Medicinal Chemistry, 16(5), 585-611. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2004(5), 117-126. Available at: [Link]
-
Guilloteau, A., et al. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. European Journal of Organic Chemistry. Available at: [Link]
-
Al-Arab, E. M., et al. (2016). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 21(11), 1461. Available at: [Link]
-
Quiroga, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3298. Available at: [Link]
-
Ranu, B. C., & Banerjee, S. (2009). Multicomponent Reactions in Ionic Liquids. Current Organic Chemistry, 13(4), 374-394. Available at: [Link]
-
Al-Arab, E. M. (2012). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Journal of Heterocyclic Chemistry, 49(5), 1137-1144. Available at: [Link]
-
Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds in Heterocyclic Synthesis. To Chemistry Journal, 7, 1-20. Available at: [Link]
-
Request PDF. (2026). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. Retrieved from [Link]
-
Sabnis, R. W., Forsch, R. A., & B-Lund, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Available at: [Link]
-
Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 53-60. Available at: [Link]
-
eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. Retrieved from [Link]
-
St-Gelais, A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(16), 4991. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 856-867. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
-
IJCRT.org. (2024). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. Retrieved from [Link]
-
ChemRxiv. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Retrieved from [Link]
-
Armstrong, R. W., et al. (2001). Strategies for Innovation in Multicomponent Reaction Design. Angewandte Chemie International Edition, 40(7), 1246-1250. Available at: [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
Sources
Introduction: The Significance of Halogenated Pyridine Oximes in Medicinal Chemistry
An Application Note for the Synthesis of 4-chloronicotinaldehyde Oxime
O-substituted oximes and their precursors are a cornerstone in modern drug discovery, exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and anti-cancer properties.[1][2] The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry. The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[3][4] 4-chloronicotinaldehyde oxime serves as a critical intermediate, providing a versatile chemical handle for the synthesis of more complex bioactive molecules and libraries for high-throughput screening. Its synthesis is a fundamental step for researchers exploring new chemical entities in oncology, infectious diseases, and neuropharmacology.
This application note provides a detailed, field-proven protocol for the synthesis of 4-chloronicotinaldehyde oxime from its corresponding aldehyde. It emphasizes the rationale behind procedural choices, robust safety measures, and comprehensive characterization to ensure the production of a high-purity final compound suitable for downstream applications in drug development.
Reaction Principle and Mechanism
The synthesis of an oxime from an aldehyde is a classic condensation reaction.[5] The process involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of 4-chloronicotinaldehyde. The reaction is typically catalyzed by a mild base, which serves to deprotonate the hydroxylamine hydrochloride salt, thereby generating the more nucleophilic free hydroxylamine. The reaction proceeds through a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final C=N double bond of the oxime.[6]
Overall Reaction Scheme:
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 4-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | ≥97% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ≥99% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 200 Proof, Absolute | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Glass funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed for a 10 mmol scale reaction. Adjust quantities proportionally for different scales.
Workflow Overview
Caption: Experimental workflow for the synthesis of 4-chloronicotinaldehyde oxime.
Step 1: Preparation of Aldehyde Solution
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloronicotinaldehyde (1.42 g, 10.0 mmol).
-
Add 20 mL of ethanol and stir at room temperature until the aldehyde is completely dissolved.
Scientist's Note: Ethanol is chosen as the solvent due to its ability to dissolve the aromatic aldehyde and its miscibility with the pyridine and water used in subsequent steps. Ensuring complete dissolution is critical for a homogeneous reaction mixture.[7]
Step 2: Reaction Initiation
-
To the aldehyde solution, add hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equivalents).
-
Slowly add pyridine (1.6 mL, 20.0 mmol, 2.0 equivalents) dropwise to the stirring suspension.
Scientist's Note: A slight excess of hydroxylamine hydrochloride ensures the complete conversion of the limiting aldehyde. Pyridine acts as a mild base to neutralize the HCl, liberating the free hydroxylamine nucleophile.[8] It also serves to catalyze the dehydration of the carbinolamine intermediate.
Step 3: Reaction and Monitoring
-
Allow the mixture to stir at room temperature (approx. 20-25°C).
-
Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting aldehyde spot has been completely consumed (typically 2-4 hours).
Scientist's Note: TLC is a crucial and straightforward method to ensure the reaction has gone to completion, preventing unnecessary side reactions or a low yield from premature work-up. The product oxime is expected to have a different Rf value than the starting aldehyde.
Step 4: Product Isolation
-
Once the reaction is complete, reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Place the flask in an ice-water bath and slowly add 30 mL of cold deionized water while stirring. A precipitate should form.
-
Continue stirring in the ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the solid with two portions of cold deionized water (2 x 10 mL).
Scientist's Note: The oxime product is generally poorly soluble in water, allowing for its precipitation upon addition of water.[5] Washing with cold water removes residual pyridine, pyridine hydrochloride, and excess hydroxylamine.[9]
Step 5: Purification and Drying
-
Transfer the crude solid to a 50 mL flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
The expected yield of the white crystalline solid is typically in the range of 85-95%.
Scientist's Note: Recrystallization is a standard and effective method for purifying solid organic compounds.[10] The use of a binary solvent system like ethanol/water allows for fine control over the crystallization process, yielding a product of high purity.
Self-Validation and Characterization
To ensure the identity and purity of the synthesized 4-chloronicotinaldehyde oxime, the following analytical techniques are essential.
-
Melting Point (MP): A sharp melting point range indicates high purity.
-
FT-IR Spectroscopy: Look for characteristic absorption bands. Key peaks include a broad band around 3600-3200 cm⁻¹ (O-H stretch), a sharp band around 1660 cm⁻¹ (C=N stretch), and a band around 950 cm⁻¹ (N-O stretch).[5]
-
¹H-NMR Spectroscopy: The spectrum should be consistent with the expected structure, showing characteristic peaks for the aromatic protons on the pyridine ring and the distinct singlet for the CH=NOH proton.
-
¹³C-NMR Spectroscopy: The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the product (C₆H₅ClN₂O = 156.57 g/mol ).
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11]
-
Pyridine: Pyridine is a flammable, toxic liquid with a pungent odor.[12][13] Avoid inhalation of vapors and contact with skin and eyes. It is a potential carcinogen and can cause irritation to the skin and respiratory system.[12]
-
Hydroxylamine Hydrochloride: This compound is corrosive and can cause skin and eye irritation.[14] While stable as a salt, free hydroxylamine (which is generated in situ) can be unstable. Do not heat the reaction mixture excessively.
-
Waste Disposal: All organic waste should be collected in a designated chlorinated waste container for proper disposal according to institutional guidelines.
References
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
Yaka, V. K., & Kavala, V. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]
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Das, B., Venkateswarlu, K., Suneel, K., & Majhi, A. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 1(1), 1-5. [Link]
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Various Authors. (2015). What is the most popular procedure to synthesize oximes?. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Oxime. Retrieved from [Link]
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ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]
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Al-Ghorbani, M., Vigneshwaran, V., & Sekar, K. (2020). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 25(21), 5189. [Link]
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Worek, F., Thiermann, H., & Szinicz, L. (2008). A structure-activity analysis of the variation in oxime efficacy against nerve agents. Toxicology and Applied Pharmacology, 232(3), 477-485. [Link]
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Saha, C., De, B., & Das, A. K. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(35), 22777-22795. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(9), 675-680. [Link]
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Organic Syntheses. (n.d.). sodium carbonate. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
- Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
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Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]
- Wang, C., Li, Y., & Wang, Y. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. Chinese Chemical Letters, 15(1), 15-18.
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ResearchGate. (n.d.). Synthesis of 5‐nitrofuraldehyde chloro‐oxime 17. Reagents and conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]
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Sciencemadness Discussion Board. (2014). Oximes. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
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Ilardi, E. A., & Stivala, C. E. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Medicinal Chemistry, 13(10), 945-979. [Link]
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Sisenwine, S. F., & Kimmel, H. B. (1981). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Journal of Pharmaceutical Sciences, 70(2), 239-240. [Link]
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Step-by-step synthesis of derivatives from 4-Chloronicotinaldehyde hydrochloride
An Application Guide for the Synthesis of Novel Derivatives from 4-Chloronicotinaldehyde Hydrochloride
Abstract
This comprehensive guide provides detailed protocols and scientific insights for the synthetic derivatization of this compound, a versatile and high-value building block in modern medicinal chemistry. We explore key transformations targeting its two primary reactive sites: the C4-chloro substituent and the C3-aldehyde. This document is intended for researchers, chemists, and drug development professionals, offering step-by-step methodologies for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—as well as robust protocols for aldehyde modifications such as reductive amination and Claisen-Schmidt condensation. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and practical applicability.
Introduction: The Strategic Value of 4-Chloronicotinaldehyde
4-Chloronicotinaldehyde serves as a cornerstone scaffold in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility is derived from two orthogonal reactive centers:
-
The C4-Chloro Group: An excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino moieties. The electron-deficient nature of the pyridine ring enhances the reactivity of this position towards oxidative addition.
-
The C3-Aldehyde Group: A versatile functional group amenable to a vast range of transformations, including nucleophilic additions, reductive aminations, and condensations, enabling the construction of diverse side chains and linkages.[1]
This dual reactivity allows for a modular and divergent synthetic approach, where either position can be functionalized selectively, or both can be elaborated in a stepwise manner to rapidly generate libraries of novel compounds for biological screening.
General Laboratory and Safety Protocols
Before proceeding, it is critical to acknowledge the hazardous nature of the reagents involved.
-
Handling: this compound is an irritant, potentially causing skin, eye, and respiratory irritation.[3] Always handle it in a well-ventilated fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Inert Atmosphere: Many of the described reactions, particularly those involving palladium catalysts, are sensitive to oxygen. Reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[6]
-
Reagent Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain its quality.[4][6]
Caption: General Experimental Workflow.
Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
The chlorine atom on the pyridine ring is an ideal leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[7][8]
Protocol 1.1: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatization
Scientific Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating carbon-carbon bonds between sp²-hybridized centers.[9] It involves the coupling of an organoboron species (boronic acid or ester) with an organic halide. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[10] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[11]
Caption: Suzuki-Miyaura Coupling Reaction Scheme.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 4-Chloronicotinaldehyde HCl | 178.01 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2-1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Varies | 0.05 | 0.05 |
| K₂CO₃ or Cs₂CO₃ | Varies | 3.0 | 3.0 |
| 1,4-Dioxane / Water (4:1) | - | 10 mL | - |
Step-by-Step Protocol
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 10 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[12]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 1.2: Sonogashira Coupling for Alkynyl Derivatization
Scientific Rationale: The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by coupling a terminal alkyne with an aryl halide.[13][14] It uniquely employs a dual-catalyst system: a palladium complex facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[15] This reaction is conducted under mild, basic conditions, typically using an amine base like triethylamine or diisopropylamine, which also serves as the solvent.[14]
Sources
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Troubleshooting & Optimization
Minimizing dimer formation in 4-Chloronicotinaldehyde hydrochloride reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation in Synthetic Reactions
Welcome to the technical support center for 4-Chloronicotinaldehyde Hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with reactive intermediates and aim to provide you with the expertise and practical insights needed to overcome common challenges, particularly the formation of unwanted dimeric byproducts.
Troubleshooting Guide: Minimizing Dimer Formation
The primary pathway for dimer formation of 4-Chloronicotinaldehyde is through a self-aldol condensation reaction. This occurs when the enolizable aldehyde acts as both a nucleophile (as its enolate) and an electrophile, leading to a β-hydroxy aldehyde which can then dehydrate to form a conjugated dimeric species. The electron-withdrawing nature of the chlorine atom and the pyridine ring can influence the reactivity of the aldehyde and the acidity of the α-protons, making it susceptible to this side reaction under certain conditions.
Below are common issues encountered and detailed strategies to mitigate dimer formation in various reaction types.
Issue 1: Significant Dimer Formation Observed in Reductive Amination
Question: I am attempting a reductive amination with this compound and a primary/secondary amine, but I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I prevent this?
Answer:
This is a common issue arising from the basic conditions often used in reductive aminations, which can promote the self-condensation of the aldehyde. The hydrochloride salt of 4-Chloronicotinaldehyde requires neutralization to liberate the free aldehyde for the reaction. The choice of base and the reaction conditions are critical to minimize the competing dimerization pathway.
Causality and Strategic Solutions:
-
Base Selection: Strong bases like sodium hydroxide or potassium carbonate can create a high concentration of the free aldehyde and also catalyze the aldol condensation. A milder, non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended. These bases are sufficient to neutralize the hydrochloride salt without significantly promoting self-condensation.
-
In Situ Imine Formation and Reduction: The key is to have the amine present to rapidly form the imine, which is then reduced. This keeps the concentration of the free aldehyde low at any given time. A one-pot procedure is often effective.
-
Choice of Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for reductive aminations as it is less basic than other hydrides and selectively reduces the iminium ion over the aldehyde.[1][2][3] This allows for the reaction to be carried out in a single step. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[4]
Recommended Protocol for Reductive Amination:
-
To a solution of your amine (1.0 eq) and this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add triethylamine (2.5 eq) at room temperature.[5]
-
Stir the mixture vigorously for 1 hour to facilitate the in situ formation of the imine.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.[5]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[5]
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation to Minimize Dimer | Rationale |
| Base | Triethylamine (Et₃N) or DIPEA | Mild, non-nucleophilic base minimizes aldol condensation. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selective for iminium ion over aldehyde, reducing free aldehyde concentration.[1][6][7] |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with STAB.[1] |
| Procedure | One-pot, in situ imine formation | Keeps the concentration of the reactive free aldehyde low. |
Workflow for Minimizing Dimer in Reductive Amination:
Issue 2: Dimer Formation in Wittig Reactions
Question: I am performing a Wittig reaction with this compound and a phosphonium ylide, and I am getting low yields of my desired alkene along with a significant amount of dimer. What are the likely causes and solutions?
Answer:
Dimer formation in a Wittig reaction is also a result of the basic conditions required to generate the ylide, which can simultaneously promote the self-condensation of the aldehyde. The key is to control the generation and reaction of the ylide and the aldehyde.
Causality and Strategic Solutions:
-
Base and Ylide Generation: The choice of base for deprotonating the phosphonium salt is critical. Strong bases like n-butyllithium or sodium hydride will generate the ylide quickly. If the aldehyde is present during ylide generation, it can undergo self-condensation. It is often preferable to generate the ylide first and then add the aldehyde.
-
Aldehyde Addition: Adding the this compound as a solution to the pre-formed ylide can help to ensure that the Wittig reaction is the primary pathway. The ylide will react with the aldehyde as it is introduced, keeping the concentration of the free aldehyde low.
-
Use of Stabilized Ylides: If your synthesis allows, using a stabilized ylide (e.g., one with an adjacent electron-withdrawing group) can be beneficial. These ylides are less reactive and can be generated under milder basic conditions, which are less likely to cause aldehyde dimerization.[8]
Recommended Protocol for a Wittig Reaction:
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add a strong base such as n-butyllithium or sodium hydride to generate the ylide. Stir for 30-60 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add triethylamine (1.1 eq) to generate the free aldehyde in situ.
-
Slowly add the solution of the free aldehyde to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Issue 3: Byproduct Formation in Suzuki Couplings
Question: I am using 4-Chloronicotinaldehyde in a Suzuki coupling reaction and observing byproducts. Could one of these be a dimer? How can I optimize the reaction to favor the desired cross-coupling product?
Answer:
While dimerization of the aldehyde via aldol condensation is less common under typical Suzuki coupling conditions (which are often basic but not strongly so in the way that promotes enolate formation), other side reactions can occur. The choice of base is still a critical parameter.[9]
Causality and Strategic Solutions:
-
Base Selection: The base in a Suzuki coupling activates the boronic acid partner.[10] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). These are generally not strong enough to cause significant aldol condensation of the aldehyde. However, if stronger bases like hydroxides are used, the risk of dimerization increases.
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for efficient coupling.
-
Catalyst and Ligand Choice: The palladium catalyst and ligand system can influence the rate of the desired cross-coupling reaction. A more active catalyst system can lead to faster consumption of the aldehyde in the desired reaction, minimizing the time it is exposed to conditions that could lead to side reactions.
General Recommendations for Suzuki Coupling:
-
Use a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄).
-
Employ a suitable palladium catalyst and ligand system for coupling with a chloro-pyridine (e.g., Pd(PPh₃)₄ or a combination of a Pd source like Pd(OAc)₂ with a suitable phosphine ligand).
-
Run the reaction in a solvent system like dioxane/water or toluene/water.
-
Maintain the reaction temperature as low as feasible for the coupling to proceed efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Chloronicotinaldehyde supplied as a hydrochloride salt?
A1: The hydrochloride salt form enhances the stability of the compound. The free aldehyde can be prone to oxidation and polymerization over time. The salt is more crystalline, easier to handle, and has a longer shelf life. The free aldehyde is typically generated in situ for reactions by the addition of a non-nucleophilic base.
Q2: How do I handle and store this compound?
A2: It should be stored in a cool, dry place, away from moisture and strong oxidizing agents. Keep the container tightly sealed. When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What is the likely structure of the dimer of 4-Chloronicotinaldehyde?
A3: The dimer is most likely the product of an aldol condensation. The initial aldol addition product is a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. The final structure would be (E)-2-(4-chloropyridin-3-yl)-3-(4-chloropyridin-3-yl)acrylaldehyde.
Structure of the Aldol Condensation Dimer:
Q4: How can I confirm the presence of the dimer in my reaction mixture?
A4: The dimer can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will have a different Rf value than the starting aldehyde and the desired product. It is typically less polar than the starting aldehyde.
-
Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to two molecules of the aldehyde minus one molecule of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer will show characteristic signals for the vinyl proton and the new aldehyde proton, as well as two distinct sets of signals for the two pyridine rings. Concentration-dependent NMR studies can also be indicative of aggregation.[11]
Q5: How can I purify my desired product from the dimer?
A5: Standard purification techniques are usually effective:
-
Flash Column Chromatography: This is the most common method for separating the desired product from the dimer and other impurities. A gradient elution with a solvent system like hexanes/ethyl acetate is often effective.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Bisulfite Adduct Formation: In some cases, it may be possible to selectively remove the unreacted aldehyde or the dimeric aldehyde byproduct by forming a water-soluble bisulfite adduct. This involves treating the reaction mixture with a saturated aqueous solution of sodium bisulfite.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bai, D., Xu, R., Chu, G., & Zhu, X. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600–4605. [Link]
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-
ResearchGate. (2023). How can we identify 'dimer formation' by varying concentration using NMR spectroscopy?[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
-
Wikipedia. (n.d.). Epibatidine. [Link]
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-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
ResearchGate. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
National Center for Biotechnology Information. (2014). Epibatidine and analogs synthesized for characterization of nicotinic pharmacophores—a review. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
National Center for Biotechnology Information. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
-
YouTube. (2021). 21.5 Aldol Reactions | Organic Chemistry. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
ResearchGate. (n.d.). EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. [Link]
-
ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. [Link]
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-
ResearchGate. (n.d.). The Complete Mechanism of an Aldol Condensation. [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of (−)-epibatidine. [Link]
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-
StuDocu. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
University of Regensburg. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the HPLC-MS Analysis of 4-Chloronicotinaldehyde Hydrochloride Reaction Mixtures
This guide provides an in-depth comparison of analytical methodologies for the characterization of 4-Chloronicotinaldehyde hydrochloride reaction mixtures, with a primary focus on the superior capabilities of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). As a critical intermediate in the synthesis of complex pharmaceuticals, such as novel CDK8/19 dual inhibitors, rigorous analytical control of this compound is paramount to ensure the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical protocols.
The Analytical Challenge: Why Standard Methods Fall Short
The analysis of a crude reaction mixture containing this compound (Molecular Formula: C₆H₅Cl₂NO, Molecular Weight: 178.01 g/mol ) presents a multifaceted challenge.[1] The mixture is not limited to the target molecule but also contains unreacted starting materials, reagents, and a spectrum of potential process-related impurities and degradation products.[2] The hydrochloride salt form, while improving stability, also dictates the need for analytical techniques compatible with non-volatile and potentially thermally labile compounds.
Comparative Overview of Analytical Techniques:
| Technique | Advantages | Limitations for This Application |
| HPLC-MS | High Specificity & Sensitivity: Provides mass information for unambiguous peak identification. Versatility: Suitable for non-volatile and thermally unstable compounds.[3] Impurity Profiling: Capable of identifying and quantifying unknown impurities. | Higher initial instrument cost and complexity compared to HPLC-UV. |
| HPLC-UV | Robust & Reproducible: Excellent for quantifying known compounds with a chromophore. Cost-Effective: Widely available and less expensive than MS. | Lack of Specificity: Cannot definitively identify unknown impurities; co-eluting species can interfere with quantification.[4] Requires reference standards for positive identification. |
| Gas Chromatography (GC-MS) | High Resolution: Excellent for volatile and thermally stable compounds. | Unsuitable: this compound is non-volatile and would require derivatization, adding complexity and potential for artifacts. |
| Nuclear Magnetic Resonance (NMR) | Definitive Structure Elucidation: Unparalleled for determining molecular structure. | Low Sensitivity: Not suitable for detecting or quantifying trace-level impurities typically found in reaction mixtures. |
Given these factors, HPLC-MS emerges as the unequivocal method of choice. Its ability to couple the powerful separation capabilities of HPLC with the definitive identification power of MS provides the necessary specificity and sensitivity to ensure comprehensive control over the reaction process.[5][6]
The HPLC-MS Workflow: A Self-Validating System
A robust analytical method is not merely a set of parameters but a self-validating system designed for accuracy and reliability.[7] The following sections detail an optimized HPLC-MS protocol, explaining the causality behind each choice to build a trustworthy and scientifically sound method.
Experimental Workflow Diagram
The overall analytical process, from sample receipt to final data reporting, is illustrated below. This workflow ensures a systematic and reproducible approach to the analysis.
Caption: High-level workflow for HPLC-MS analysis of reaction mixtures.
Step 1: Sample Preparation Protocol
The goal of sample preparation is to produce a clean, homogeneous sample at a suitable concentration for analysis, minimizing matrix effects and protecting the analytical column.
-
Homogenize: Ensure the reaction mixture is homogeneous by vortexing or stirring.
-
Weighing & Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 100 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This prevents solvent shock when the sample is injected.
-
Filtration: Filter the solution through a 0.22 µm PTFE or nylon syringe filter to remove particulate matter, which can block the column frit and tubing.
-
Transfer: Transfer the filtered sample into an autosampler vial for analysis.
Step 2: HPLC-MS Method Parameters & Rationale
The following parameters are designed to achieve optimal separation of the polar 4-Chloronicotinaldehyde from potential non-polar impurities.
Table 1: Recommended HPLC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC or HPLC System | UHPLC offers faster analysis times and better resolution.[6] |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | C18 is a versatile stationary phase providing good retention for moderately polar compounds. The smaller particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common modifier that acidifies the mobile phase to ensure consistent ionization and improved peak shape for pyridine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and UV cutoff, making it ideal for gradient elution in LC-MS.[8] |
| Gradient Elution | 5% B to 95% B over 10 min | A gradient is essential for resolving compounds with a wide range of polarities, ensuring that both early-eluting polar compounds and late-eluting non-polar impurities are separated effectively. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation without generating excessive backpressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times. |
| Injection Volume | 2 µL | A small injection volume prevents column overloading and peak distortion, especially with a concentrated sample. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar, thermally labile molecules, minimizing fragmentation and maximizing the signal of the molecular ion.[5] |
| Polarity | Positive (+) | The pyridine nitrogen in 4-Chloronicotinaldehyde is readily protonated, leading to a strong signal ([M+H]⁺) in positive ion mode. |
| Scan Range | 100 - 500 m/z | This range comfortably covers the molecular weight of the target compound (178.01 Da for the free base) and potential dimers or larger impurities. |
| Data Acquisition | Full Scan & Tandem MS (MS/MS) | Full scan is used for initial identification and screening for unknowns. MS/MS on the parent ion provides structural confirmation through characteristic fragmentation patterns.[9] |
Step 3: Data Interpretation & Impurity Profiling
-
Target Compound Identification: The main component peak should exhibit a retention time consistent with a reference standard and a mass spectrum showing a prominent ion at m/z 179.0 [M+H]⁺ for the ¹²C, ³⁵Cl isotopologue. The characteristic chlorine isotope pattern (an [M+2] peak approximately one-third the intensity of the M peak) provides further confirmation.
-
Potential Impurities: Scrutinize the chromatogram for minor peaks. The corresponding mass spectra can be used to hypothesize their structures. Potential impurities in a this compound synthesis could include:
-
Starting Materials: Unreacted precursors.
-
Oxidation Product: 4-Chloronicotinic acid (m/z 158.0 [M+H]⁺).
-
Over-reduction Product: (4-chloropyridin-3-yl)methanol (m/z 144.0 [M+H]⁺).
-
Hydrolysis Product: 4-Hydroxynicotinaldehyde (m/z 124.0 [M+H]⁺).
-
Method Validation: The Cornerstone of Trustworthiness
To ensure the method is suitable for its intended purpose (e.g., quality control in a regulated environment), it must be validated according to established guidelines, such as ICH Q2(R1).[10][11] This process scientifically proves the method's reliability.
Validation Protocol Workflow
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | The main peak is spectrally pure and well-resolved from impurities and degradation products. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.998 over the specified range. |
| Range | The concentration interval where the method is precise and accurate. | For API assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.[12] |
| Accuracy | The closeness of the measured value to the true value. | % Recovery typically between 98.0% and 102.0% for the API. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 or statistically derived. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1 or statistically derived. |
| Robustness | The method's capacity to remain unaffected by small variations. | No significant changes in results when parameters (e.g., pH, column temp) are slightly varied. |
Conclusion
For the comprehensive analysis of this compound reaction mixtures, HPLC-MS is the superior analytical technique. It provides an unmatched combination of separation efficiency, sensitivity, and specificity, which is essential for accurate purity assessment and impurity profiling in a pharmaceutical development setting. An HPLC-UV system can be a viable alternative for routine quantification once the impurity profile is well-characterized, but it cannot replace HPLC-MS for initial method development, impurity identification, and comprehensive quality control. The implementation of a rigorously validated HPLC-MS method, as outlined in this guide, provides the high degree of scientific certainty required by researchers and regulatory bodies alike.
References
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Goveas, S. W., & D'Souza, L. (2014). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis, 4(5), 307-319. [Link]
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Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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de Andrés, F., et al. (2015). Development and validation of a sensitive UHPLC-MS/MS method for the simultaneous analysis of tramadol, dextromethorphan chlorpheniramine and their major metabolites in human plasma in forensic context: application to pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 102, 106-114. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Baktybayeva, L., et al. (2025, September 11). Development of an HPLC-MS/MS method for the quantitative determination of chloramphenicol in honey from Kazakhstan. ResearchGate. [Link]
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Nair, J., & Vala, K. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. [Link]
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ResearchGate. (2017, August 23). Rather than HPLC, what quantification methods of (small) Peptide Aldehydes do you recommend?. ResearchGate. [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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Patil, S. S., et al. (2015). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 83(4), 647-662. [Link]
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Wang, Y., et al. (2016). Structural Characterization and Identification of Major Constituents in Jitai Tablets by High-Performance Liquid Chromatography/Diode-Array Detection Coupled with Electrospray Ionization Tandem Mass Spectrometry. Molecules, 21(11), 1445. [Link]
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A Comparative Crystallographic Guide to 4-Chloronicotinaldehyde Hydrochloride Derivatives: Structural Insights for Drug Discovery and Development
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design. X-ray crystallography provides unambiguous and precise structural data, which is foundational for structure-based functional studies.[1] This guide offers an in-depth comparative analysis of the X-ray crystallography of derivatives of 4-Chloronicotinaldehyde, a key intermediate in the synthesis of compounds targeting nicotinic acetylcholine receptors (nAChRs) implicated in neurological disorders.[2]
The Significance of 4-Chloronicotinaldehyde Derivatives in Medicinal Chemistry
4-Chloronicotinaldehyde and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of a chlorine atom on the pyridine ring offers a site for further functionalization, while the aldehyde group is amenable to various chemical transformations to produce derivatives such as oximes and hydrazones. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities. For instance, oxime derivatives can act as ligands in coordination chemistry, forming stable complexes with transition metals.
Experimental Workflow: From Synthesis to Crystal Structure Determination
The journey from a powdered compound to a detailed three-dimensional structure involves a meticulous experimental workflow. This section outlines the typical protocols for the synthesis, crystallization, and X-ray diffraction analysis of 4-Chloronicotinaldehyde derivatives.
General Synthesis of 4-Chloronicotinaldehyde Derivatives
The synthesis of derivatives such as oximes and hydrazones typically involves the condensation reaction of 4-Chloronicotinaldehyde with the corresponding hydroxylamine or hydrazine derivative.
Experimental Protocol: Synthesis of a 4-Chloronicotinaldehyde Derivative (e.g., an Oxime)
-
Reactant Preparation: Dissolve 4-Chloronicotinaldehyde in a suitable solvent, such as ethanol or methanol.
-
Reagent Addition: Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the solution. The base is added to neutralize the hydrochloride and liberate the free hydroxylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a designated period, typically a few hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is typically isolated by filtration or extraction. Recrystallization from a suitable solvent system (e.g., ethanol/water) is then performed to obtain the pure crystalline product.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Slow evaporation is a commonly employed technique for growing crystals of organic compounds.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture.
-
Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Carefully harvest the well-formed single crystals from the mother liquor.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic arrangement within a crystal.[3]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images while the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates and other structural parameters.[3]
Comparative Crystallographic Analysis of 4-Chloronicotinaldehyde Derivatives
This section presents a comparative analysis of the crystal structures of representative 4-Chloronicotinaldehyde derivatives. While the specific data for the hydrochloride salt is elusive, the analysis of its derivatives provides valuable insights into the structural landscape of this class of compounds.
For the purpose of this guide, we will consider hypothetical but representative data for two derivatives: (E)-4-Chloronicotinaldehyde oxime and a 4-Chloronicotinaldehyde hydrazone derivative .
Molecular Conformation and Geometry
The conformation of the molecule, particularly the orientation of the substituent at the aldehyde position relative to the pyridine ring, is a key structural feature.
| Parameter | (E)-4-Chloronicotinaldehyde Oxime (Hypothetical Data) | 4-Chloronicotinaldehyde Hydrazone Derivative (Hypothetical Data) |
| Torsion Angle (C-C-N-O/N) | ~180° (anti-periplanar) | ~175° (anti-periplanar) |
| Pyridine Ring Planarity | Essentially planar | Essentially planar |
| Bond Lengths (C=N) | ~1.28 Å | ~1.30 Å |
| Bond Angles (C-C=N) | ~120° | ~118° |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from the crystallographic information file (CIF) of the respective structures.
The trans or E conformation of the oxime is a common and stable arrangement. In both hypothetical derivatives, the near anti-periplanar torsion angle indicates that the substituent extends away from the pyridine ring, which is a sterically favorable conformation.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking.
Hydrogen Bonding:
-
In the (E)-4-Chloronicotinaldehyde oxime , the hydroxyl group of the oxime is a hydrogen bond donor, and the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers in the crystal structure.
-
For the hydrazone derivative , the N-H group of the hydrazone moiety is a potent hydrogen bond donor, which can form strong interactions with acceptor atoms on neighboring molecules.
π-π Stacking:
The aromatic pyridine rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. The presence and geometry of these interactions are influenced by the substituents on the ring and the overall molecular shape.
Visualizing the Structures
Diagrams are essential for understanding the complex spatial relationships in crystal structures.
Experimental Workflow Diagram
Caption: A generalized workflow for the X-ray crystallography of 4-Chloronicotinaldehyde derivatives.
Hypothetical Intermolecular Interactions
Caption: A conceptual diagram illustrating potential intermolecular interactions in derivatives.
Conclusion and Future Directions
This guide has provided a framework for understanding the X-ray crystallography of 4-Chloronicotinaldehyde derivatives. While the crystal structure of the parent hydrochloride remains to be publicly reported, the comparative analysis of its derivatives offers invaluable insights for medicinal chemists and drug designers. The detailed experimental protocols serve as a practical resource for researchers entering this field.
Future work should focus on obtaining the crystal structure of 4-Chloronicotinaldehyde hydrochloride to provide a definitive baseline for comparison. Furthermore, co-crystallization studies of these derivatives with target proteins would provide direct structural evidence of their binding modes, paving the way for the development of more potent and selective therapeutics.
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Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). (2020). Open Journal of Inorganic Chemistry, 10(3). [Link]
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Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. (2014). Journal of Molecular Structure, 1074, 399-405. [Link]
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Thermochemistry and crystal structure predictions of energetic derivatives of formamidine salts. (2021). New Journal of Chemistry. [Link]
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Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). Biomimetics, 5(4), 63. [Link]
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Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. (2021). Molecules, 26(16), 4999. [Link]
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X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]
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a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. [Link]
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Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1740. [Link]
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Crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]
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Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1836–1840. [Link]
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Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1184–1190. [Link]
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A Comparative Guide to the Elemental Analysis of Novel Compounds Derived from 4-Chloronicotinaldehyde Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds from versatile starting materials like 4-Chloronicotinaldehyde hydrochloride is a routine yet critical endeavor. The structural elucidation and purity confirmation of these new chemical entities are paramount, and elemental analysis remains a cornerstone of this process.[1][2] This guide provides an in-depth comparison of common elemental analysis techniques for novel compounds synthesized from this compound, offering insights into experimental choices, detailed protocols, and supporting data to ensure scientific integrity.
The Significance of this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry.[3][4] Its pyridine ring is a common scaffold in many pharmaceuticals, and the presence of both a reactive aldehyde group and a chlorine atom allows for a diverse range of chemical transformations. These reactions can lead to the synthesis of novel heterocyclic compounds with potential therapeutic applications.[5][6] Given that over 88% of pharmaceuticals in the United States have some reliance on chlorine chemistry, the accurate elemental analysis of chlorinated precursors and their derivatives is of utmost importance.[5]
A Comparative Overview of Elemental Analysis Techniques
The choice of an appropriate elemental analysis technique is crucial for obtaining accurate and reliable data. For compounds derived from this compound, which are organic, heterocyclic, and halogenated, several methods can be considered. The most common and widely applicable technique is Combustion Analysis .[7] However, other methods like Inductively Coupled Plasma (ICP) Mass Spectrometry and specialized techniques for halogen determination offer alternative or complementary approaches.
Combustion Analysis (CHNS/CHNX Analysis)
Combustion analysis is the gold standard for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in organic compounds.[7] Modern automated analyzers can also be equipped to determine halogens (X) and oxygen (O).[1][8] The principle involves the complete combustion of a small amount of the sample in a high-temperature, oxygen-rich environment.[9] The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified using various detectors, such as thermal conductivity detectors or infrared cells.[10]
Causality Behind Experimental Choices in Combustion Analysis:
-
Sample Purity: The sample must be homogenous and free of solvent and water residues. The presence of such impurities will lead to inaccurate results.[2]
-
Combustion Temperature: A sufficiently high temperature (typically ≥ 900 °C) is essential to ensure complete combustion, especially for thermally stable heterocyclic compounds.[11]
-
Catalysts: Oxidation catalysts such as chromium oxide or cobalt(II,III) oxide are often used in the combustion tube to facilitate the complete conversion of the sample to its elemental gases.[12]
-
Halogen Scrubbing: When analyzing halogenated compounds, a scrubbing reagent like silver wool is necessary to capture the resulting hydrogen halides, which can interfere with the detectors and damage the instrument.[11]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis that offers extremely high sensitivity, often at the parts-per-billion or even parts-per-trillion level.[7] While more commonly used for trace metal analysis, it can be adapted for the analysis of non-metals like chlorine. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
Causality Behind Experimental Choices in ICP-MS:
-
Sample Digestion: Organic samples must be completely digested, typically using strong acids and microwave heating, to break down the organic matrix and convert the elements into a soluble form. The choice of acid is critical to avoid interferences.
-
Interference Removal: ICP-MS is prone to isobaric and polyatomic interferences. Modern instruments are equipped with collision/reaction cells to mitigate these interferences and improve accuracy.
Schöniger Flask Combustion
The Schöniger flask method is a classical technique specifically for the determination of halogens and sulfur in organic compounds.[13] The sample is wrapped in a piece of filter paper and combusted in a sealed flask filled with oxygen. The combustion products are absorbed into a specific solution, and the resulting ions (e.g., chloride) are then determined by titration.[13]
Causality Behind Experimental Choices in Schöniger Flask Combustion:
-
Absorption Solution: The choice of absorption solution is critical for capturing the combustion products. For chlorine, a dilute solution of hydrogen peroxide is often used to ensure the complete conversion of chlorine to chloride ions.
-
Titration Method: Potentiometric titration with silver nitrate is a common and accurate method for quantifying the resulting chloride ions.[13][14]
Performance Comparison of Elemental Analysis Techniques
| Feature | Combustion Analysis (CHNX) | ICP-MS | Schöniger Flask Combustion |
| Primary Application | % composition of C, H, N, S, X | Trace element analysis | % composition of halogens, S |
| Sensitivity | 0.1% | ppb - ppt | 0.1% |
| Accuracy | Excellent (typically ±0.3%) | Excellent (with proper calibration) | Good (can be user-dependent) |
| Sample Throughput | High (automated) | Moderate | Low (manual) |
| Cost per Sample | Low to moderate | High | Low |
| Sample Size | 1-3 mg | <1 mg | 5-10 mg |
| Key Advantage | Fast, reliable, and cost-effective for bulk composition[10] | Unmatched sensitivity for trace elements | Simple and inexpensive for halogen determination |
| Key Limitation | Not suitable for trace analysis | Requires complete sample digestion; expensive instrumentation | Labor-intensive; potential for incomplete combustion |
Experimental Protocols
Protocol 1: CHN Analysis by Automated Combustion Analyzer
This protocol is a generalized procedure for a modern CHN elemental analyzer.
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents and catalysts as per the manufacturer's instructions.
-
Leak-check the system.
-
Perform a 3-5 blank run analysis to ensure a stable baseline.
-
-
Calibration:
-
Accurately weigh 1-2 mg of a certified organic standard (e.g., acetanilide) into a tin capsule.
-
Run the standard at least three times to establish a calibration curve. The response factors should be consistent.
-
-
Sample Preparation:
-
Ensure the novel compound is homogenous and has been dried under a high vacuum to remove any residual solvents or water.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
-
Data Processing:
-
The instrument software will automatically integrate the detector signals and calculate the weight percentages of C, H, and N based on the calibration.
-
The results should be within ±0.4% of the calculated theoretical values for the proposed chemical formula.[2]
-
Protocol 2: Chlorine Determination by Schöniger Flask Combustion and Potentiometric Titration
This protocol outlines the manual determination of chlorine content.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the novel compound onto a piece of ashless filter paper with a fuse strip.
-
Fold the paper to enclose the sample and attach it to the platinum sample holder of the flask stopper.
-
-
Combustion:
-
Add 10 mL of a suitable absorption solution (e.g., 0.1 M NaOH with a few drops of 30% hydrogen peroxide) to a 500 mL thick-walled conical flask.
-
Flush the flask with pure oxygen for 1-2 minutes.
-
Light the fuse strip and quickly insert the stopper into the flask, holding it firmly in place. The flask should be inverted to create a better seal with the absorption solution.
-
Allow the combustion to proceed behind a safety shield.
-
-
Absorption:
-
After combustion is complete, let the flask cool to room temperature.
-
Shake the flask vigorously for 5-10 minutes to ensure all combustion gases are absorbed into the solution.
-
-
Titration:
-
Quantitatively transfer the absorption solution to a beaker.
-
Acidify the solution with dilute nitric acid.
-
Perform a potentiometric titration with a standardized 0.01 M silver nitrate solution using a silver electrode and a suitable reference electrode.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation:
-
Calculate the percentage of chlorine in the sample based on the volume of silver nitrate used.
-
Visualizing the Workflow
Caption: Workflow from synthesis to elemental analysis and structural validation.
Conclusion
The elemental analysis of novel compounds derived from this compound is a critical step in their characterization. While combustion analysis is the most common and efficient method for determining carbon, hydrogen, and nitrogen content, specialized techniques are often required for accurate halogen determination. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. By following validated protocols and understanding the causality behind experimental choices, researchers can ensure the integrity and accuracy of their elemental analysis data, which is fundamental to the advancement of drug discovery and development.
References
-
KIET. Elemental Analysis Of Organic Compounds With The Use Of. Available from: [Link].
-
Defense Technical Information Center. The Determination of Chlorine and Ionic Chloride in Organic Compounds. Available from: [Link].
-
AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link].
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link].
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link].
-
Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Available from: [Link].
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link].
-
PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available from: [Link].
-
EOLSS. ELEMENTAL ANALYSIS. Available from: [Link].
-
Autechaux. Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Available from: [Link].
-
Wikipedia. Elemental analysis. Available from: [Link].
-
OPUS. Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. Available from: [Link].
-
MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Available from: [Link].
-
ACS Central Science. An International Study Evaluating Elemental Analysis. Available from: [Link].
-
RSC Publishing. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. Available from: [Link].
-
Analytik Jena. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Available from: [Link].
-
Caltrans. DETERMINATION OF CHLORIDE CONTENT IN ORGANIC ADDITIVES FOR PORTLAND CEMENT CONCRETE. Available from: [Link].
-
PubMed Central. Design and Synthesis of Novel Antimicrobial Agents. Available from: [Link].
-
RSC Publishing. Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. Available from: [Link].
-
ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available from: [Link].
-
PubMed Central. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link].
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound|CAS 1449008-08-5 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. measurlabs.com [measurlabs.com]
- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 10. azom.com [azom.com]
- 11. pepolska.pl [pepolska.pl]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. dot.ca.gov [dot.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
